Home > Products > Screening Compounds P118041 > (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone - 1903856-03-0

(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Catalog Number: EVT-3129239
CAS Number: 1903856-03-0
Molecular Formula: C14H20N4O2
Molecular Weight: 276.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. It functions by specifically inhibiting the activity of tyrosine kinases []. This molecule is typically structurally characterized in its salt form but has been crystallized in its freebase form [].

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

Compound Description: JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL) []. It acts in a competitive manner against the 2-AG substrate, leading to increased 2-AG levels and subsequent cannabinoid receptor activation []. JNJ-42226314 has shown efficacy in rodent models of pain and inflammation [].

3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound acts as a potent inhibitor of Bcr-Abl kinase and its mutant forms []. It demonstrates high solubility in water and has proven effective in treating oncological diseases driven by Bcr-Abl kinase activity [].

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

Compound Description: AZD1979 is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist []. The compound exhibits favorable physicochemical properties, suitable for CNS indications []. It displays excellent permeability and lacks significant efflux, making it a promising candidate for clinical trials [].

{2-[1-(3,5-Bis-trifluoromethylbenzyl)-5-pyridin-4-yl-1H-[1,2,3]triazol-4-yl]pyridin-3-yl}-(2-chlorophenyl)methanone

Compound Description: This compound has a novel crystalline form, which is advantageous for large-scale production due to its high crystallinity and reproducibility [].

Overview

The compound (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic molecule that belongs to the class of azetidine derivatives. It is characterized by the presence of a piperazine ring and a pyridine moiety, which contribute to its potential pharmacological properties. This compound is primarily investigated for its applications in medicinal chemistry, particularly as a lead compound in drug discovery.

Source and Classification

This compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is often synthesized for research purposes in pharmaceutical development, targeting various biological pathways. The synthesis methods and detailed structural analysis are crucial for understanding its reactivity and potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions, including:

  1. Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors, often utilizing amines and carbonyl compounds.
  2. Piperazine Substitution: The introduction of the 4-methylpiperazine group can be accomplished via nucleophilic substitution reactions where the piperazine acts as a nucleophile attacking an electrophilic center on the azetidine derivative.
  3. Pyridine Integration: The pyridine moiety is usually introduced through etherification or other coupling reactions that connect the pyridine ring to the azetidine structure.

The precise conditions (temperature, solvent, catalysts) for these reactions vary and are essential for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be represented with the following characteristics:

  • Molecular Formula: C14H18N4O
  • Molecular Weight: Approximately 258.32 g/mol
  • Structural Features:
    • A piperazine ring with a methyl substitution.
    • An azetidine ring connected to a pyridine via an ether linkage.
    • A carbonyl group indicating it is a ketone.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be explored through various chemical transformations:

  1. Nucleophilic Acyl Substitution: The carbonyl group in methanone can undergo nucleophilic attack by amines or other nucleophiles, leading to the formation of amides.
  2. Hydrolysis Reactions: Under acidic or basic conditions, the ether bond may undergo hydrolysis, releasing pyridine derivatives.
  3. Oxidation and Reduction: The nitrogen atoms in the piperazine and azetidine rings may participate in redox reactions, affecting their biological activity.

These reactions are critical for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is primarily linked to its interaction with specific biological targets:

  1. Receptor Binding: The compound may act as an antagonist or agonist at certain receptors (e.g., neurotransmitter receptors), modulating their activity.
  2. Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, impacting physiological processes relevant to diseases.
  3. Cellular Uptake: The presence of both piperazine and pyridine may facilitate cellular uptake through transport proteins.

Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural modifications influence biological activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone include:

  • Appearance: Typically a solid or crystalline substance.
  • Solubility: Soluble in polar solvents like water and ethanol; insoluble in non-polar solvents.
  • Melting Point: Specific melting point data would depend on purity but generally falls within a defined range typical for similar compounds.

Chemical properties include stability under various pH conditions, susceptibility to oxidation, and reactivity with electrophiles or nucleophiles.

Applications

Scientific Uses

The compound has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases (e.g., neurological disorders).
  2. Biochemical Research: Used in studies exploring receptor interactions or enzyme activities.
  3. Pharmaceutical Development: Involved in formulating new therapeutic agents with improved efficacy and safety profiles.

Research into this compound continues to expand its potential applications across medicinal chemistry and pharmacology.

Synthetic Methodologies and Retrosynthetic Analysis

Multi-Step Organic Synthesis Strategies for Azetidine-Piperazine Hybrid Scaffolds

The synthesis of azetidine-piperazine hybrids relies on modular, convergent strategies to assemble the core pharmacophore efficiently. A representative route involves sequential amide bond formations and nucleophilic substitutions (Figure 1). The synthesis typically begins with N-Boc-piperazine (A), which undergoes amidation with carboxylic acids or acid chlorides (R¹CO₂H or R¹COCl) to yield mono-acylated intermediate B. Acidic deprotection (e.g., TFA/CH₂Cl₂) liberates the secondary amine, which then participates in reductive amination with N-Boc-3-azetidinone (C) using Na(OAc)₃BH in 1,2-dichloroethane. Final deprotection and coupling with a second acylating agent (R²COCl) furnishes the target di-amide scaffold (D), which encompasses the title compound when R² = 3-(pyridin-3-yloxy)azetidine [2].

Table 1: Key Intermediates in Azetidine-Piperazine Hybrid Synthesis

IntermediateStructureRoleTypical Yield
N-Boc-Piperazine (A)C₄H₈N₂(CO₂C(CH₃)₃)Amine protection>90%
Mono-Acylated Piperazine (B)R¹C(O)N(C₂H₄)₂NBocModular R¹ introduction75–85%
N-Boc-3-Azetidinone (C)O=C(NBoc)CH₂CH₂Electrophile for reductive amination80–88%
Deprotected Amine (E)R¹C(O)N(C₂H₄)₂NH-CH₂CH₂NNucleophile for final acylationQuant.

Critical to this approach is the chemoselective manipulation of functional groups: Boc protection mitigates over-alkylation, while reductive amination ensures C–N bond formation without epimerization. The azetidinone’s inherent ring strain enhances its reactivity toward nucleophiles, facilitating ring-opening or substitution [8].

Nucleophilic Substitution and Coupling Reactions in Heterocyclic Integration

The pyridin-3-yloxyazetidine moiety is constructed via SₙAr or Williamson ether synthesis. Pyridin-3-ol’s moderate nucleophilicity (pKₐ ≈ 8.8) necessitates activation for efficient O-alkylation. Standard protocols employ deprotonation with NaH or K₂CO₃ in aprotic solvents (DMF, acetonitrile), followed by reaction with electrophilic azetidine derivatives (e.g., 3-haloazetidines or activated alcohols) [8]. Challenges include:

  • Regioselectivity: Pyridin-3-ol can undergo O- vs. N-alkylation, but the N-alkylated byproduct is minimized using polar aprotic solvents and moderate temperatures (60–80°C).
  • Azetidine Activation: 3-Haloazetidines (X = Cl, Br, OTs) exhibit enhanced reactivity due to ring strain, yielding the ether linkage in 70–90% efficiency [2].

For amide bond formation in the final assembly, coupling agents like HATU, EDCI, or T3P optimize yields (Table 2). HATU is particularly effective for sterically congested amines (e.g., 3-substituted azetidines), suppressing racemization and improving atom economy [8].

Table 2: Coupling Agents for Amide Bond Formation in Azetidine-Piperazine Hybrids

Coupling AgentSolventTemp.Yield (%)Advantages
HATUDMF25°C92High efficiency, low epimerization
EDCI/HOBtCH₂Cl₂25°C85Cost-effective, scalable
T3PEtOAc40°C88Mild, easy purification
DCCTHF25°C78Classic method, moisture-sensitive

Retrosynthetic Deconstruction for Modular Assembly of Pyridine-Ether Linkages

Retrosynthetic analysis dissects the title compound into three key synthons (Figure 2):

  • 4-Methylpiperazine-1-carbonyl chloride (Electrophile A)
  • 3-(Pyridin-3-yloxy)azetidine (Nucleophile B)
  • Coupling Catalyst (e.g., Cu or Pd for alternative routes)

Synthon B is derived from pyridin-3-ol and azetidin-3-ol via Williamson ether synthesis. The azetidine alcohol requires activation (e.g., as a mesylate) or in situ dehydration. Alternatively, B can be synthesized via ring-closing metathesis of allyl-pyridinyl ethers followed by hydroamination, though this is less efficient [4].

The convergent strategy prioritizes late-stage etherification to avoid side reactions during piperazine acylation. This contrasts with linear approaches that form the pyridine-ether early, risking degradation during subsequent steps. Patent literature supports this design, demonstrating that late-stage coupling of pre-formed azetidine-pyridine and piperazine fragments minimizes impurities in kinase inhibitor synthesis [4] [6].

Catalytic Systems for Enhanced Yield and Stereochemical Control

Stereoselective synthesis of chiral azetidine intermediates employs Lewis acid (LA) catalysts. BF₃·OEt₂ or TMSOTf coordinates with azetidine nitrogen, enhancing electrophilicity for asymmetric conjugate additions. For example, Cu(I)/diphosphine complexes (e.g., (R,R)-Ph-BPE, 5 mol%) catalyze enantioselective alkylation of alkenyl azetidines with Grignard reagents (90–97% ee) [9]. Key parameters:

  • Temperature Control: Reactions at −78°C minimize racemization.
  • LA Selection: TMSOTf gives higher conversion for electron-rich systems; BF₃·OEt₂ suits base-sensitive substrates [9].

Table 3: Catalytic Systems for Stereocontrol in Azetidine Functionalization

CatalystLA AdditiveSubstrateee (%)Remarks
CuBr·SMe₂/(R,R)-Ph-BPETMSOTf3-Alkenylazetidine97Broad Grignard scope
Pd(OAc)₂/BINAPNoneN-Acylazetidine90Requires aryl halides
NiCl₂·dme/(S)-iPr-PHOXBF₃·OEt₂Azetidinone85Cost-effective

For etherification, phase-transfer catalysts (e.g., Aliquat 336) improve yields in biphasic systems (water/toluene) by facilitating anion transfer. Meanwhile, microwave irradiation (150°C, 10 min) accelerates O-alkylation, reducing side-product formation from 15% to <5% versus thermal conditions [8].

Properties

CAS Number

1903856-03-0

Product Name

(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

IUPAC Name

(4-methylpiperazin-1-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone

Molecular Formula

C14H20N4O2

Molecular Weight

276.34

InChI

InChI=1S/C14H20N4O2/c1-16-5-7-17(8-6-16)14(19)18-10-13(11-18)20-12-3-2-4-15-9-12/h2-4,9,13H,5-8,10-11H2,1H3

InChI Key

JAACOKIKTRTPBA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)N2CC(C2)OC3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.